Allyl phenyl sulfoxide

Pummerer rearrangement allyl sulfoxide reactivity heterocyclic synthesis

Allyl phenyl sulfoxide (CAS 19093-37-9) is an organosulfur compound characterized by an allyl group and a phenyl group bound to a sulfinyl (S=O) functional center. With a molecular formula of C9H10OS and a molecular weight of 166.24 g/mol, it exhibits physical properties including a density of 1.122 g/mL at 20 °C and a boiling point of 85 °C at 0.3 mmHg.

Molecular Formula C9H10OS
Molecular Weight 166.24 g/mol
CAS No. 19093-37-9
Cat. No. B100510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl phenyl sulfoxide
CAS19093-37-9
Molecular FormulaC9H10OS
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESC=CCS(=O)C1=CC=CC=C1
InChIInChI=1S/C9H10OS/c1-2-8-11(10)9-6-4-3-5-7-9/h2-7H,1,8H2
InChIKeyRLLJHMBTZSGFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Phenyl Sulfoxide (CAS 19093-37-9): Procurement-Relevant Structural and Chemical Profile


Allyl phenyl sulfoxide (CAS 19093-37-9) is an organosulfur compound characterized by an allyl group and a phenyl group bound to a sulfinyl (S=O) functional center . With a molecular formula of C9H10OS and a molecular weight of 166.24 g/mol, it exhibits physical properties including a density of 1.122 g/mL at 20 °C and a boiling point of 85 °C at 0.3 mmHg . Its structure positions it as a versatile intermediate in organic synthesis, particularly valued for its ability to participate in [2,3]-sigmatropic rearrangements, Pummerer-type reactions, and as a precursor to sulfenate esters .

Why Allyl Phenyl Sulfoxide Cannot Be Substituted by Generic Allyl Sulfoxides or Sulfones in Critical Synthetic Pathways


Substituting allyl phenyl sulfoxide with closely related analogs—such as allyl phenyl sulfide, allyl phenyl sulfone, or other allyl aryl sulfoxides—introduces significant and often unacceptable changes in reactivity, selectivity, and product outcomes. The sulfoxide's unique oxidation state and the electronic interplay between its allyl and phenyl groups govern its participation in [2,3]-sigmatropic rearrangements [1], its divergent reactivity under Pummerer conditions compared to naphthyl analogs [2], and its kinetic behavior in thermal rearrangements relative to the corresponding sulfone [3]. These differences are not incremental; they dictate whether a desired transformation proceeds with high selectivity, yields a completely different product array, or fails entirely. The quantitative evidence presented below establishes precisely where these differentiation points mandate the use of allyl phenyl sulfoxide rather than a generic replacement.

Allyl Phenyl Sulfoxide: Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Divergent Pummerer Reaction Outcomes: Allyl Phenyl Sulfoxide vs. Allyl 1-Naphthyl Sulfoxide

Under identical Pummerer rearrangement conditions (acetic acid), allyl phenyl sulfoxide and allyl 1-naphthyl sulfoxide yield structurally distinct product sets. Allyl phenyl sulfoxide produces α-acetoxyallyl phenyl sulfide and 2-acetoxymethyl-2,3-dihydrobenzothiophene. In contrast, allyl 1-naphthyl sulfoxide exclusively yields 2-methyl-2,3-dihydronaphtho-[1,2-b]thiophenoxide [1]. This divergence demonstrates that the aromatic substituent fundamentally alters the reaction pathway and product distribution, making allyl phenyl sulfoxide irreplaceable for accessing phenyl-substituted heterocyclic frameworks.

Pummerer rearrangement allyl sulfoxide reactivity heterocyclic synthesis

Superior Kinetic Stability in Thermal Rearrangement: Allyl Phenyl Sulfoxide vs. Corresponding Sulfone

Kinetic studies on β-methylallyl phenyl sulfoxide and its sulfone analog reveal that the sulfoxide undergoes thermal (1,3)-allylic rearrangement with a dissociative mechanism, whereas the sulfone exhibits markedly different activation parameters [1]. The sulfoxide's lower activation barrier enables controlled thermal reactivity, while the sulfone's higher stability under identical conditions limits its utility in thermally driven synthetic sequences.

thermal rearrangement activation parameters sulfoxide vs. sulfone

High-Yield, Chemoselective Synthesis from Sulfide: Flavin-Catalyzed Oxidation Minimizes Sulfone Contamination

In the oxidation of allyl phenyl sulfide to allyl phenyl sulfoxide using a flavin catalyst and hydrogen peroxide, sulfone formation is suppressed to <0.5% even with excess oxidant, yielding the sulfoxide with >99.5% chemoselectivity [1]. In contrast, conventional peracid oxidations (e.g., mCPBA) require strict stoichiometric control at low temperatures (-70 °C) to avoid overoxidation to the sulfone, and even then, some sulfone contamination is typical .

chemoselective oxidation flavin catalysis sulfoxide synthesis

Palladium-Catalyzed Allylic Alkylation: A Mild Alternative to Conventional Oxidation Routes

A palladium-catalyzed allylic alkylation method using sulfenate anions generated from β-sulfinylesters provides allyl phenyl sulfoxides in good yields under biphasic conditions at mild temperatures [1]. This contrasts with traditional oxidation routes that require strong oxidants (mCPBA, H2O2) and often cryogenic temperatures to control selectivity . The Pd-catalyzed approach offers a complementary synthetic strategy that avoids overoxidation risks entirely and broadens functional group compatibility.

palladium catalysis allylic alkylation sulfenate anions

Distinct Physical Properties Enable Solvent-Based Separation from Related Compounds

Allyl phenyl sulfoxide exhibits a density of 1.122 g/mL at 20 °C and a boiling point of 85 °C at 0.3 mmHg . These values differ significantly from its redox counterparts: allyl phenyl sulfide (density ~1.02 g/mL; bp 92-93 °C at 11 mmHg) and allyl phenyl sulfone (density ~1.18 g/mL; bp 110-112 °C at 0.5 mmHg) [1]. These differences are sufficient to enable effective separation via distillation or liquid-liquid extraction, a critical consideration for downstream purification in multi-step syntheses.

physical properties density boiling point purification

Optimal Application Scenarios for Allyl Phenyl Sulfoxide Based on Quantitative Differentiation Evidence


Synthesis of Phenyl-Substituted Heterocycles via Pummerer Rearrangement

When the synthetic target requires a phenyl-substituted benzothiophene or related heterocyclic framework, allyl phenyl sulfoxide is the mandatory starting material. As demonstrated, allyl 1-naphthyl sulfoxide yields a structurally distinct naphthothiophene product under identical Pummerer conditions [1]. Substitution with the naphthyl analog would divert the synthesis entirely, making allyl phenyl sulfoxide irreplaceable for accessing the phenyl-containing product class.

Thermally Controlled [2,3]-Sigmatropic Rearrangements in Multi-Step Synthesis

In synthetic sequences requiring thermally activated [2,3]-sigmatropic rearrangements to generate allylic alcohols or sulfenate intermediates, allyl phenyl sulfoxide offers the requisite kinetic profile. The corresponding sulfone exhibits significantly higher activation barriers for thermal rearrangement, rendering it unsuitable for steps that must proceed at moderate temperatures without degrading other sensitive functional groups [2].

High-Purity Synthesis Where Sulfone Contamination Is Unacceptable

For applications demanding allyl phenyl sulfoxide of >99.5% purity with minimal sulfone contamination—such as in asymmetric catalysis or pharmaceutical intermediate preparation—the flavin-catalyzed H2O2 oxidation route is the preferred sourcing method. Conventional mCPBA oxidation at -70 °C yields material with higher sulfone content and requires cryogenic handling [3].

Functional Group-Compatible Synthesis via Pd-Catalyzed Allylic Alkylation

When the target molecule contains oxidation-sensitive functional groups (e.g., electron-rich alkenes, unprotected amines, or thiols), the palladium-catalyzed allylic alkylation route provides a mild alternative to oxidative methods [4]. This expands the scope of accessible derivatives and enables procurement of allyl phenyl sulfoxide for complex molecule synthesis where traditional oxidation routes would cause undesired side reactions.

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